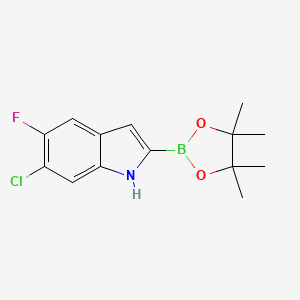
6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the use of palladium-catalyzed cross-coupling reactions. One common method involves the reaction of 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 1,3-dibromo-2-chlorobenzene in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium carbonate (K₂CO₃) in a solvent mixture of dioxane and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms (chlorine and fluorine), the compound can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura cross-coupling reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate (K₂CO₃) to deprotonate reactants and facilitate reactions.
Solvents: Mixtures of organic solvents like dioxane and water are often used.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the indole derivative with an aryl halide.
Aplicaciones Científicas De Investigación
6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of PD-1/PD-L1 interactions, which are important in cancer immunotherapy.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Its derivatives are investigated for their biological activities, including anti-cancer properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects, particularly in medicinal applications, involves the inhibition of the PD-1/PD-L1 interaction. This interaction is crucial in the immune response, and its inhibition can enhance the body’s ability to fight cancer cells by preventing T-cell exhaustion and promoting immune surveillance .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1,3-dibromo-2-chlorobenzene
Uniqueness
What sets 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the boronate ester group, makes it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H16BClFNO2 |
|---|---|
Peso molecular |
295.55 g/mol |
Nombre IUPAC |
6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)12-6-8-5-10(17)9(16)7-11(8)18-12/h5-7,18H,1-4H3 |
Clave InChI |
GPHCCOUEPASJNO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=C(C=C3N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
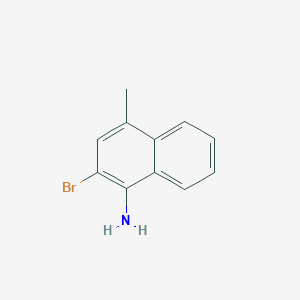
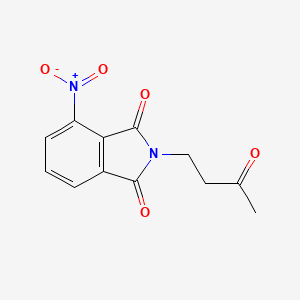
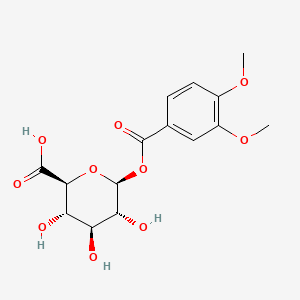

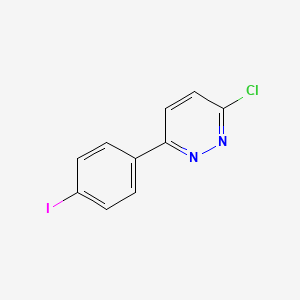


![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)





